N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-9(17)10-4-3-5-11(8-10)16-14(18)12-6-7-13(21-12)22(19,20)15-2/h3-8,15H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODUXXDCWFBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Methylsulfamoyl)Furan-2-Carboxylic Acid
The introduction of the methylsulfamoyl group at the 5-position of the furan ring is achieved through sulfonylation. While direct sulfonation of furans is challenging due to their electron-rich nature, pre-functionalized intermediates enable selective modifications. A representative procedure involves:
-
Chlorosulfonation : Treating furan-2-carboxylic acid with chlorosulfonic acid at 0–5°C to form 5-chlorosulfonylfuran-2-carboxylic acid.
-
Amination : Reacting the chlorosulfonyl intermediate with methylamine in anhydrous dichloromethane, yielding 5-(methylsulfamoyl)furan-2-carboxylic acid.
Key Reaction Parameters :
-
Temperature control (<5°C) to prevent side reactions.
-
Use of a tertiary amine (e.g., triethylamine) to scavenge HCl.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorosulfonation | ClSO3H, DCM | 0–5°C, 2 hr | 65–70% |
| Amination | CH3NH2, Et3N | RT, 4 hr | 85–90% |
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity (HPLC) | >95% |
Amide Bond Formation via Carbodiimide Coupling
The final step involves coupling 5-(methylsulfamoyl)furan-2-carboxylic acid with 3-acetylaniline. This is accomplished using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF/dichloromethane.
Optimized Protocol :
-
Activation : Stir the carboxylic acid with EDCI·HCl and HOBt in DMF/CH2Cl2 at 0°C.
-
Coupling : Add 3-acetylaniline and react at room temperature for 24 hr.
-
Purification : Recrystallization from ethanol/water.
Critical Observations :
-
Excess EDCI·HCl (1.5 equiv) improves conversion.
-
HOBt suppresses racemization and side reactions.
| Metric | Result |
|---|---|
| Reaction Time | 24 hr |
| Isolated Yield | 75–80% |
| Melting Point | 198–200°C |
Analytical Characterization and Validation
Spectroscopic Data
-
1H NMR (500 MHz, DMSO-d6) : δ 8.25 (s, 1H, NH), 7.92 (d, J = 8.5 Hz, 2H, Ar-H), 7.64 (d, J = 3.7 Hz, 1H, furan-H3), 7.52 (d, J = 3.7 Hz, 1H, furan-H4), 2.89 (s, 3H, SO2NHCH3), 2.55 (s, 3H, COCH3).
-
13C NMR : δ 169.8 (COCH3), 162.1 (furan-C2), 140.3 (SO2N), 128.9–124.6 (aryl carbons).
Crystallographic Insights
Although no crystal structure of the title compound is reported, studies on 5-(4-nitrophenyl)furan-2-carboxylic acid highlight the challenges in crystallizing sulfonamide-containing furans. The presence of hydrogen-bond donors (e.g., SO2NH) disrupts lattice formation, necessitating derivatization or co-crystallization with proteins for structural analysis.
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of alternative methodologies reveals the superiority of the EDCI/HOBt coupling over classical methods like mixed anhydrides:
| Method | Advantages | Limitations |
|---|---|---|
| EDCI/HOBt | High yields, minimal racemization | Requires anhydrous conditions |
| Mixed Anhydride | Lower cost | Side product formation |
| Enzymatic | Green chemistry | Substrate specificity |
Industrial-Scale Considerations
For large-scale production, the following adjustments are recommended:
-
Catalyst Recycling : Pd recovery via filtration or adsorption.
-
Solvent Substitution : Replace dioxane with cyclopentyl methyl ether (CPME) for improved safety.
-
Continuous Flow : Implement flow chemistry for the Suzuki coupling to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and acetylphenyl group can be oxidized under specific conditions.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Observations :
- Methylsulfamoyl groups offer moderate electron withdrawal with better solubility .
- Aryl Group Position : The 3-acetylphenyl group in the target compound may confer higher lipophilicity than para-substituted analogs (e.g., 3A), influencing bioavailability .
Diuretic Activity ()
- Compound 3A : Exhibited diuretic activity by targeting urea transport proteins (UT inhibitors). Nitro groups likely enhance binding to urea channels .
Antimicrobial Activity ()
- Compound 64 : Demonstrated efficacy against gram-negative bacteria due to the nitrothiazole moiety, which disrupts bacterial enzymes .
- Analog : A methylsulfonamido-substituted furan showed broad-spectrum antibacterial activity, supporting the hypothesis that sulfonamide groups enhance antimicrobial potency .
Physicochemical Properties
Biological Activity
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The compound features a furan ring, an acetylphenyl moiety, and a methylsulfamoyl group. Its unique structure allows it to participate in various chemical reactions, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses:
- Antimicrobial Activity : The compound has shown significant antibacterial properties against gram-positive and gram-negative bacteria, similar to other furan derivatives that exhibit antibacterial activity .
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit nitric oxide production in macrophage cells, indicating potential anti-inflammatory effects .
Antimicrobial Properties
Research indicates that derivatives of furan compounds often exhibit potent antimicrobial activity. For instance, this compound has been tested against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 8 | Moderate |
| Staphylococcus aureus | 4 | Strong |
| Bacillus cereus | 16 | Moderate |
These results suggest that the compound could be a candidate for further development as an antibiotic agent.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can significantly reduce inflammation markers. For example, it inhibited lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells:
| Concentration (µM) | Nitric Oxide Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
This inhibition suggests that this compound may be effective in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study conducted on the efficacy of various furan derivatives highlighted the superior antibacterial action of this compound against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw swelling and inflammatory cytokines compared to control groups. This suggests potential therapeutic applications in conditions such as arthritis .
Q & A
Q. What synthetic methodologies are effective for preparing N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide?
- Methodological Answer : The synthesis can be designed using a multi-step approach. Start with methyl 5-(methylsulfamoyl)furan-2-carboxylate as the core scaffold. React it with 3-acetylphenylamine under carbodiimide coupling conditions (e.g., EDCI/HOBt) to form the carboxamide bond . For regioselective sulfamoylation, introduce the methylsulfamoyl group via chlorosulfonation followed by reaction with methylamine, as demonstrated in analogous furan derivatives . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Validate intermediates using H/C NMR and HRMS.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Confirm the presence of carboxamide (C=O stretch ~1650 cm) and sulfonamide (S=O stretches ~1150–1350 cm) .
- H NMR : Identify acetyl group protons (~2.6 ppm, singlet) and furan ring protons (distinct coupling patterns at ~6.5–7.5 ppm) .
- HRMS : Verify the molecular ion peak ([M+H]) with <2 ppm mass error.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains to determine minimum inhibitory concentrations (MICs). Compare results with structurally related compounds (e.g., nitazoxanide analogues) .
- Enzyme Inhibition : Test inhibition of protein kinase C (PKC) isoforms using fluorescence-based kinase assays, given the structural similarity to known PKC inhibitors .
Advanced Research Questions
Q. How does the methylsulfamoyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Assessment : Measure partition coefficients (octanol/water) to evaluate lipophilicity. The sulfamoyl group may increase hydrophilicity, reducing blood-brain barrier penetration.
- Metabolic Stability : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Monitor demethylation or sulfonamide hydrolysis .
- CYP Inhibition : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates.
Q. What strategies can resolve contradictions in biological activity data across structural analogues?
- Methodological Answer :
- SAR Analysis : Compare activity data for derivatives with variations in the sulfamoyl (e.g., ethylsulfamoyl vs. methylsulfamoyl) and aryl (e.g., acetylphenyl vs. nitrobenzoyl) groups. Use regression models to correlate substituent electronic effects (Hammett σ values) with potency .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to assess binding mode consistency with targets like bacterial dihydrofolate reductase or PKC .
Q. How can in vivo efficacy and toxicity be evaluated for this compound?
- Methodological Answer :
- Rodent Models : Use a hyperlipidemia-induced mouse model to test anti-hyperlipidemic activity (measure serum LDL/HDL via ELISA), as done for benzoylphenyl furan derivatives .
- Acute Toxicity : Conduct OECD Guideline 423 studies, monitoring mortality, organ weight changes, and histopathology. Prioritize assessing nephrotoxicity (common with sulfonamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
